4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-D]pyrimidin-2-amine
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Overview
Description
4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-D]pyrimidin-2-amine is a heterocyclic compound that features a pyrrolopyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research .
Mechanism of Action
Target of Action
The primary target of 4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-D]pyrimidin-2-amine is protein kinase CK1ε . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). CK1ε is a member of the casein kinase 1 family, which plays a crucial role in various cellular processes, including cell division and circadian rhythms.
Mode of Action
As a protein kinase CK1ε inhibitor , this compound binds to the active site of the enzyme, preventing it from phosphorylating its substrate proteins . This inhibition disrupts the normal function of the protein kinase, leading to changes in the cellular processes it controls.
Result of Action
The inhibition of protein kinase CK1ε by this compound can lead to a variety of molecular and cellular effects. Evidence suggests that this compound exhibits strong neuroprotective and anti-tumor activity , indicating that it may influence cell survival and proliferation.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-D]pyrimidin-2-amine are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with enzymes and proteins, influencing their function and activity . The nature of these interactions is complex and can involve various types of bonding, including hydrogen bonding and van der Waals interactions .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors . This can also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins . This can also include any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The synthesis of 4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-D]pyrimidin-2-amine typically involves multi-step organic synthesis techniques. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) under an inert atmosphere . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-D]pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and iodine) on the aromatic ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: As mentioned, Suzuki-Miyaura coupling is a key reaction for synthesizing this compound.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-D]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a protein kinase inhibitor, which is crucial in cancer treatment.
Biological Research: It is used in the study of cellular signaling pathways and the development of targeted therapies.
Chemical Research: The compound serves as a building block for synthesizing other biologically active molecules.
Comparison with Similar Compounds
Similar compounds to 4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-D]pyrimidin-2-amine include:
Pyrazolo[3,4-d]pyrimidine: Another fused pyrimidine derivative with potential anticancer activity.
Pyrido[2,3-d]pyrimidine: Known for its biological activities and use in medicinal chemistry.
Quinazoline: A well-studied compound with applications in cancer therapy.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and iodine atoms, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
4-chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClIN4/c13-10-9-8(6-1-3-7(14)4-2-6)5-16-11(9)18-12(15)17-10/h1-5H,(H3,15,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCZWHLJXUQJTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC3=C2C(=NC(=N3)N)Cl)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClIN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679852 |
Source
|
Record name | 4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204298-64-5 |
Source
|
Record name | 4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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